3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Description
Properties
IUPAC Name |
[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S/c24-15-11-9-14(10-12-15)21-19(13-26-30-22(29)16-5-1-2-6-17(16)25)28-18-7-3-4-8-20(18)31-23(28)27-21/h1-2,5-6,9-13H,3-4,7-8H2/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDHTHVIBJVIDU-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is and it has garnered interest for its possible applications in medicinal chemistry, particularly in cancer therapy.
- Molecular Weight : 470.37 g/mol
- CAS Number : 478041-91-7
- Structural Characteristics : The compound features a tetrahydroimidazo[2,1-b][1,3]benzothiazole core substituted with a chlorobenzoyl oxyimino group and a chlorophenyl moiety.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects on various cancer cell lines. Studies indicate that the compound exhibits significant anticancer properties.
Cytotoxicity Studies
In vitro studies have shown that this compound demonstrates cytotoxic effects against several human cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast) | 6.5 | Inhibition of DNA synthesis |
| A549 (Lung) | 7.0 | Disruption of mitochondrial function |
| HT-29 (Colon) | 4.8 | Activation of caspase pathways |
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- DNA Synthesis Inhibition : There is evidence suggesting that it interferes with DNA replication processes.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
-
Study on HeLa Cells :
- Researchers treated HeLa cells with varying concentrations of the compound and observed significant apoptosis at concentrations above 5 µM.
- Flow cytometry analysis indicated an increase in early and late apoptotic cells.
-
MCF-7 Cell Line Evaluation :
- In a study focused on breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability.
- The study concluded that the compound could serve as a potential lead for developing new breast cancer therapeutics.
-
A549 Lung Cancer Model :
- In vivo experiments using A549 xenograft models demonstrated tumor regression when treated with the compound.
- Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in drug development.
Antimicrobial Activity
Several studies have identified the antimicrobial properties of compounds related to benzothiazole derivatives. The imidazo[2,1-b][1,3]benzothiazole framework has been associated with significant antimicrobial efficacy against various pathogens. For instance, derivatives have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .
Antitumor Potential
The compound's structure suggests potential antitumor activity. Research has demonstrated that similar compounds can inhibit cancer cell proliferation in vitro. The mechanism often involves apoptosis induction and cell cycle arrest, making this compound a candidate for anticancer drug development .
Anti-inflammatory Effects
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties. In particular, studies have shown that modifications at specific positions on the benzothiazole ring can enhance anti-inflammatory activity. This suggests that 3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole may also possess similar effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For example:
- Step 1 : Formation of the imino group via condensation reactions.
- Step 2 : Introduction of chlorobenzoyl and phenyl groups to increase lipophilicity and biological interaction.
Case Studies
- Antimycobacterial Activity : A study evaluated the efficacy of similar benzothiazole derivatives against Mycobacterium tuberculosis, showing that structural modifications can significantly enhance activity .
- Anticancer Research : Another investigation focused on imidazo[2,1-b][1,3]benzothiazole compounds demonstrated their ability to induce apoptosis in cancer cells through various pathways .
Chemical Reactions Analysis
2.1. Formation of Intermediate Precursors
The synthesis begins with the reaction of 1-arylhydrazinecarbonitriles (1a–c ) with excess 2-chloro-4,5-dihydro-1H-imidazole (2 ) in dichloromethane at room temperature. This leads to:
-
Nucleophilic attack : The NH₂ group of 1a–c attacks the C-2 position of 2 , forming intermediate A .
-
Cyclization : Intermediate A undergoes intramolecular cyclization to form fused imidazo-triazole derivatives (3a–c ) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 1a–c + 2 | CH₂Cl₂, rt, 12 h | 3a–c (imidazo-triazoles) | Not specified |
2.2. Functionalization with Sulfonyl Chlorides
The intermediate 3a–c is further functionalized using sulfonyl chlorides (e.g., 2-chlorobenzene sulfonyl chloride) to introduce the 2-chlorobenzoyl group:
-
Reaction solvent : Chloroform.
-
Catalyst : Triethylamine (TEA).
-
Yield : Varies depending on substitution patterns (e.g., 46% for 4c ) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 3a + 2-chlorobenzene sulfonyl chloride | CHCl₃, TEA, rt | Target compound | 46% |
Structural Characterization
The compound’s structure is confirmed via:
-
IR spectroscopy : Bands at 3408–3205 cm⁻¹ (N–H) and 1531–1683 cm⁻¹ (C=N) .
-
NMR spectroscopy : Detailed analysis of proton environments (e.g., CH₂ groups at 3.72–3.73 ppm) .
-
X-ray crystallography : Confirms the pyramidal arrangement of the imidazolidine substituent and hydrogen-bonding interactions (e.g., N13-H···N1 distance of 2.4 Å) .
Key Research Findings
-
Antitumor activity : Cytotoxicity testing reveals inhibition of cervical (SISO) and bladder (RT-112) cancer cell lines, with IC₅₀ values influenced by substituent positions .
-
Structure-activity relationships : Substituents at the 4-position (e.g., 4-chlorophenyl) enhance potency .
-
Regiochemical control : Acyl groups at the imidazolidine N-13 position introduce intramolecular strain, affecting molecular geometry .
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₇Cl₂N₃O₂S |
| Molecular Weight | 470.37098 g/mol |
| Melting Point | 219–242 °C |
Comparison with Similar Compounds
Hydrogenation Patterns
- Non-hydrogenated analogs: Compounds like 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole (C₁₂H₉ClN₂S) retain full aromaticity in the benzothiazole ring, favoring π-π stacking interactions in crystal packing .
- 5,6-Dihydro derivatives : Example: 3-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (C₁₂H₁₃N₂OS) exhibits partial saturation, improving solubility but reducing planarity .
Substituent Variations
Position 2 Modifications
Position 3 Modifications
Crystallographic and Physicochemical Properties
Q & A
Q. How do substituents like the 2-chlorobenzoyloxyimino group influence its bioactivity and selectivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing 2-chlorobenzoyl with nitro or methoxy groups). Compare IC₅₀ values in target assays to identify critical pharmacophores. Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like FLT3 or SIRT1 . For example, bulky substituents may enhance steric hindrance, reducing off-target effects .
Q. What strategies resolve contradictions in crystallographic data vs. computational modeling predictions?
- Methodological Answer : If experimental bond angles deviate >5° from DFT models, re-examine crystal packing effects (e.g., π-stacking interactions in columns ). Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., C-H···O hydrogen bonds ). Refine computational parameters (e.g., solvent model, basis set) to match experimental conditions. Cross-validate with spectroscopic data (e.g., NMR NOE correlations for spatial proximity) .
Q. How can in vivo pharmacokinetic studies be designed to assess its metabolic stability?
- Methodological Answer : Administer the compound orally/intravenously to rodent models and collect plasma samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylation at the tetrahydroimidazole ring ). Monitor cytochrome P450 interactions (e.g., CYP3A4 induction via RXR/VDR pathways ). Apply compartmental modeling (e.g., NONMEM) to calculate AUC, t₁/₂, and clearance rates.
Q. What advanced techniques characterize its supramolecular assembly in solid-state formulations?
- Methodological Answer : Analyze crystal packing via single-crystal X-ray diffraction to identify non-covalent interactions (e.g., π-π stacking distances ~3.4 Å ). Pair with thermal analysis (DSC/TGA) to assess stability. For amorphous forms, use pair distribution function (PDF) analysis of synchrotron X-ray data. Molecular dynamics simulations can predict solubility enhancements from co-crystallization .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer : Replicate protocols with rigorous control of variables (e.g., anhydrous solvents, inert atmosphere). Characterize intermediates (e.g., via HPLC) to identify side reactions (e.g., hydrolysis of imine groups ). Compare spectral data with literature (e.g., ¹H NMR shifts for thiazole protons ). If yields remain inconsistent, employ high-throughput robotics to test >100 reaction conditions .
Q. What steps ensure reproducibility in biological assays across laboratories?
- Methodological Answer : Standardize cell lines (e.g., ATCC-certified stocks), culture conditions (e.g., 5% CO₂, 37°C), and assay protocols (e.g., MTT incubation time). Use reference compounds from shared sources (e.g., NCI’s DTP). Validate results with orthogonal assays (e.g., apoptosis via Annexin V alongside cytotoxicity ). Publish raw data and statistical codes in open-access repositories.
Ethical and Safety Considerations
Q. What safety protocols are critical during its synthesis and handling?
- Methodological Answer : Use fume hoods for reactions involving chlorinated reagents (e.g., 2-chlorobenzoyl chloride). Monitor for exotherms during cyclization steps. Store products in desiccators to prevent hygroscopic degradation. Conduct toxicity screenings (e.g., Ames test for mutagenicity) before in vivo studies. Follow institutional guidelines for hazardous waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
